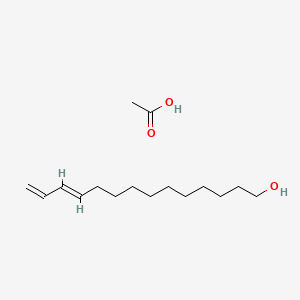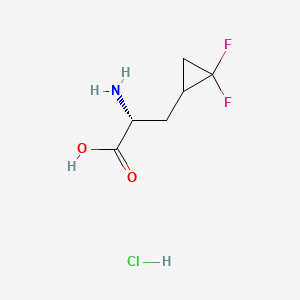
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-(2,2-Difluorcyclopropyl)propansäure-Hydrochlorid ist eine synthetische Verbindung, die durch das Vorhandensein einer Difluorcyclopropylgruppe gekennzeichnet ist, die an ein Aminosäure-Rückgrat gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R)-2-Amino-3-(2,2-Difluorcyclopropyl)propansäure-Hydrochlorid beinhaltet typischerweise die Einführung der Difluorcyclopropylgruppe in einen geeigneten Aminosäurevorläufer. Eine gängige Methode beinhaltet die Verwendung von Difluorcarben-Zwischenprodukten, die in situ aus Reagenzien wie Difluormethylphenylsulfon und einer Base erzeugt werden können. Die Reaktion verläuft unter milden Bedingungen, oft in Gegenwart eines Katalysators, um das gewünschte Produkt mit hoher Stereoselektivität zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann skalierbare Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Techniken wie kontinuierliche Flusschemie und automatisierte Syntheseplattformen können eingesetzt werden, um die Reaktionsbedingungen zu optimieren und die Bildung von Nebenprodukten zu minimieren. Darüber hinaus werden Reinigungsverfahren wie Kristallisation und Chromatographie verwendet, um das Endprodukt zu isolieren.
Analyse Chemischer Reaktionen
Reaktionstypen
(2R)-2-Amino-3-(2,2-Difluorcyclopropyl)propansäure-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxime oder Nitroso-Derivate zu bilden.
Reduktion: Die Carboxylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Difluorcyclopropylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung neuer Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Oxime, Alkohole und substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-3-(2,2-Difluorcyclopropyl)propansäure-Hydrochlorid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz bei verschiedenen chemischen Umwandlungen verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich als Vorläufer für die Entwicklung neuartiger Pharmazeutika.
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2R)-2-Amino-3-(2,2-Difluorcyclopropyl)propansäure-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Difluorcyclopropylgruppe kann die Bindungsaffinität und Selektivität der Verbindung verstärken, was zu einer Modulation biologischer Pfade führt. Die genauen molekularen Zielstrukturen und Pfade hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2R)-2-Amino-3-(2,2-Difluorcyclopropyl)propansäure
- (2R)-2-Amino-3-(2,2-Difluorcyclopropyl)propansäuremethylester
- (2R)-2-Amino-3-(2,2-Difluorcyclopropyl)propansäureethylester
Einzigartigkeit
Das Vorhandensein der Difluorcyclopropylgruppe in (2R)-2-Amino-3-(2,2-Difluorcyclopropyl)propansäure-Hydrochlorid verleiht einzigartige chemische und biologische Eigenschaften, wie z. B. erhöhte metabolische Stabilität und verbesserte Bindungswechselwirkungen. Diese Merkmale unterscheiden sie von anderen ähnlichen Verbindungen und machen sie zu einem wertvollen Werkzeug in verschiedenen Forschungs- und industriellen Anwendungen.
Eigenschaften
Molekularformel |
C6H10ClF2NO2 |
|---|---|
Molekulargewicht |
201.60 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3?,4-;/m1./s1 |
InChI-Schlüssel |
YQKWVLWANBVXFE-ZAQOELHGSA-N |
Isomerische SMILES |
C1C(C1(F)F)C[C@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1C(C1(F)F)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
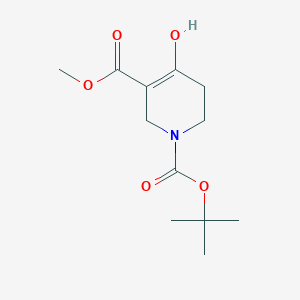
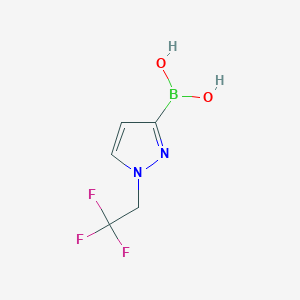
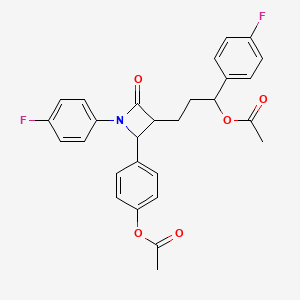
![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside](/img/structure/B12287237.png)
![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

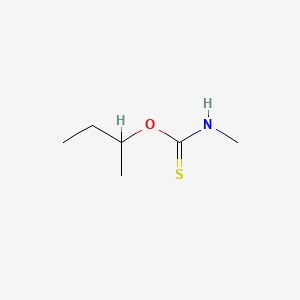
![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)


